Z-Dab(Boc)-OH

Description

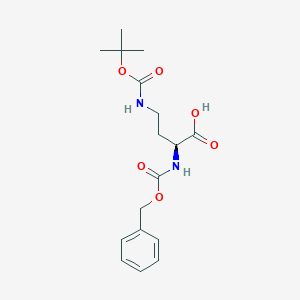

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDKXCQPYFHZPA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427169 | |

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49855-91-6 | |

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Dab(Boc)-OH: Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH). This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, medicinal chemistry, and drug discovery.

Core Chemical Properties and Structure

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). It is characterized by the presence of two orthogonal protecting groups: a benzyloxycarbonyl (Z) group at the α-amino position and a tert-butyloxycarbonyl (Boc) group at the γ-amino position. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and modification of either amino group.[1]

Chemical Structure

The structure of this compound, with its distinct protecting groups, is crucial for its function in controlled, stepwise peptide synthesis.

Synonyms:

-

(2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid[2]

-

N-Cbz-N'-Boc-L-2,4-Diaminobutyric Acid[2]

-

Z-L-Dab(Boc)-Oh[2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 49855-91-6 | [2] |

| Molecular Formula | C₁₇H₂₄N₂O₆ | [2] |

| Molecular Weight | 352.38 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 198-200 °C (for this compound DCHA salt) | [3] |

| Solubility | Slightly soluble in water | [3] |

| Density | 1.213 g/cm³ | [2] |

Experimental Protocols

The strategic use of this compound in peptide synthesis hinges on reliable experimental protocols for its synthesis, incorporation into peptide chains, and subsequent deprotection steps.

Synthesis of this compound

A common synthetic route to orthogonally protected Dab derivatives involves the Hofmann rearrangement of a protected glutamine precursor. For instance, N-α-Z-L-glutamine can be reacted with a hypervalent iodine reagent to yield N-α-Z-L-α,γ-diaminobutyric acid (Z-Dab-OH). The subsequent protection of the γ-amino group with a Boc group can be achieved by reacting Z-Dab-OH with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent system, typically a mixture of acetone and water, with the pH adjusted to 7.5-8 using a base like NaOH.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence via SPPS follows a cyclical process of deprotection and coupling. The general workflow is outlined below.

SPPS Workflow for this compound.

Protocol for Coupling:

-

Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).[4]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Activation and Coupling: this compound is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed.[4]

-

Washing: The resin is washed again with DMF to remove unreacted reagents. The cycle is repeated for the subsequent amino acids in the sequence.

Orthogonal Deprotection

The key advantage of this compound lies in the differential lability of its protecting groups.[1]

-

Boc Group Removal: The Boc group is labile to acidic conditions and can be selectively removed using trifluoroacetic acid (TFA), typically in a solution with scavengers like triisopropylsilane (TIS) and water. This exposes the γ-amino group for further modification while the Z-protected α-amino group and the peptide backbone remain intact.[1][5]

-

Z Group Removal: The Z group is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or strong acids like HBr in acetic acid.[6]

Orthogonal Deprotection of this compound.

Purification and Analysis

After cleavage from the resin, the crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Application in Drug Development: Targeting the Caspase Signaling Pathway

A significant application of this compound is in the design and synthesis of peptide-based enzyme inhibitors, particularly for proteases involved in critical signaling pathways. One such example is the development of inhibitors for caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death).

Caspase-Mediated Apoptosis

Caspases are key executioners in the apoptotic pathway. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate effector caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the dismantling of the cell. The dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[7]

The design of selective caspase inhibitors is a promising therapeutic strategy. Peptides containing Dab residues have been explored for this purpose, as the side chain of Dab can mimic the P2 residue of the natural caspase substrate. For example, pentapeptides incorporating Dab have been synthesized and shown to be potent inhibitors of caspase-2.[7]

Inhibition of Caspase Pathway by Dab-containing Peptides.

The use of this compound allows for the precise incorporation of the Dab residue into the peptide sequence. The orthogonal protecting groups enable potential modifications to the γ-amino group to enhance binding affinity or other pharmacological properties of the inhibitor.

Conclusion

This compound is a versatile and valuable building block for peptide synthesis, particularly in the context of drug discovery and development. Its orthogonal protecting groups provide the flexibility required for the synthesis of complex peptides and peptidomimetics. The application of this compound in the design of enzyme inhibitors, such as those targeting the caspase signaling pathway, highlights its importance in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and applications, intended to aid researchers in their synthetic and medicinal chemistry endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 3350-13-8 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid, a key building block in peptide synthesis and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in the development of novel therapeutics.

Core Compound Characterization

(2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid, also known as N-alpha-Cbz-N-gamma-Boc-L-2,4-diaminobutanoic acid, is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-DAB). The presence of two distinct protecting groups, the tert-butyloxycarbonyl (Boc) group at the gamma-amino position and the benzyloxycarbonyl (Cbz or Z) group at the alpha-amino position, allows for orthogonal deprotection strategies. This differential protection is crucial in solid-phase peptide synthesis (SPPS) for the regioselective formation of peptide bonds and the introduction of branching or other modifications.[1][2]

Chemical Structure:

Caption: Chemical structure of (2S)-4-Boc-amino-2-Cbz-aminobutanoic acid.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C17H24N2O6 | [3] |

| Molecular Weight | 352.39 g/mol | [3] |

| CAS Number | 49855-91-6 | [3][4][5] |

| Appearance | White crystalline powder (inferred) | [6] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Slightly soluble in water. | [7][8] |

Note: The CAS number 49855-91-6 is also associated with the dicyclohexylammonium (DCHA) salt of this compound, which is often used to improve stability and handling.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a dedicated public spectral database for this specific compound is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include resonances for the Boc group (a singlet around 1.4 ppm), the methylene protons of the butanoic acid backbone, the alpha-proton, the protons of the Cbz protecting group (aromatic signals and a benzylic singlet), and amide protons.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbons of the carboxylic acid, Boc, and Cbz groups, the quaternary carbon of the Boc group, the carbons of the butanoic acid backbone, and the aromatic and benzylic carbons of the Cbz group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 353.17, or the sodiated adduct [M+Na]⁺.

Experimental Protocols

Synthesis Protocol

A common and efficient method for the synthesis of Nα-protected L-α,γ-diaminobutyric acids is the Hofmann rearrangement of the corresponding Nα-protected L-glutamine.[9]

Reaction Scheme:

Caption: Synthetic workflow for the target compound.

Step-by-Step Procedure:

-

Hofmann Rearrangement:

-

Dissolve Nα-Cbz-L-glutamine in an aqueous solvent.

-

Add a polymer-supported hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter to remove the polymer support and wash with water.

-

The aqueous filtrate containing the crude (2S)-4-amino-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid is used in the next step.

-

-

Boc Protection of the Gamma-Amino Group:

-

To the aqueous solution from the previous step, add a suitable organic solvent (e.g., dioxane or THF).

-

Adjust the pH to basic conditions with a suitable base (e.g., triethylamine or sodium bicarbonate).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the basic pH.

-

Stir the mixture at room temperature until the reaction is complete.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 220 nm and 254 nm.

-

Purity Assessment: Purity is determined by the peak area percentage.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) can be used for monitoring the reaction progress.

-

Visualization: UV light (254 nm) and staining with ninhydrin (for free amines) or potassium permanganate.

Role in Drug Discovery and Development

(2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid is a valuable building block for the synthesis of complex peptides and peptidomimetics. The orthogonal protecting groups allow for selective deprotection and modification, which is essential for:

-

Synthesis of Branched and Cyclic Peptides: The gamma-amino group can be deprotected selectively to allow for the attachment of other peptide chains or molecules, leading to the formation of branched or cyclic structures with enhanced biological activity and stability.

-

Incorporation of Unnatural Amino Acids: As a non-proteinogenic amino acid, its incorporation into peptide sequences can lead to novel structures with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[10]

-

Development of Peptide-Based Therapeutics: This compound is utilized in the synthesis of peptide drugs for various therapeutic areas, including oncology and neurology.[1]

Logical Relationship in Peptide Synthesis:

Caption: Role of the title compound in a typical peptide synthesis workflow.

References

- 1. peptide.com [peptide.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. (2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid | 49855-91-6 [chemicalbook.com]

- 5. CAS # 49855-91-6, N-Cbz-N'-Boc-L-2,4-Diaminobutyric acid, (2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid - chemBlink [ww.chemblink.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid, 96% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Z-Dab(Boc)-OH (CAS: 49855-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Dab(Boc)-OH, a crucial building block in modern peptide chemistry and drug discovery. This document details its chemical properties, synthesis, and key applications, offering experimental protocols and workflow visualizations to support its practical implementation in the laboratory.

Core Compound Information

This compound , chemically known as (2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid , is an orthogonally protected derivative of L-2,4-diaminobutyric acid (Dab). The α-amino group is protected by a benzyloxycarbonyl (Z) group, while the γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is pivotal for its utility in complex chemical syntheses, allowing for the selective deprotection of either amino group under different conditions.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like melting point are not consistently reported across commercial suppliers, data for related compounds and its dicyclohexylammonium (DCHA) salt provide valuable reference points.

| Property | Value | Reference |

| CAS Number | 49855-91-6 | [1][2] |

| Molecular Formula | C₁₇H₂₄N₂O₆ | [1] |

| Molecular Weight | 352.38 g/mol | [1] |

| IUPAC Name | (2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | [1] |

| Synonyms | N-Cbz-N'-Boc-L-2,4-diaminobutyric acid, Z-L-Dab(Boc)-OH, (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | [1] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | Not consistently available for the free acid. The DCHA salt has a melting point of 198-200 °C. | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [3] |

| Density (Theoretical) | 1.213 g/cm³ | [1] |

Structural Identifiers:

| Identifier | Value |

| SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

| InChI | InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 |

| InChI Key | ONDKXCQPYFHZPA-ZDUSSCGKSA-N |

Synthesis of this compound

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol is adapted from a patented method describing the synthesis of Z-Dab-OH, which is then further reacted to yield this compound.

Step 1: Synthesis of Nα-carbobenzoxy-(Cbz)-L-2,4-diaminobutyric acid (Z-Dab-OH)

-

In a suitable reaction vessel, dissolve carbobenzoxy-(Cbz)-glutamine (Z-Gln-OH) in a mixture of dimethylformamide (DMF) and water.

-

To this solution, add iodobenzene diacetate (DIPA).

-

Allow the reaction to proceed, monitoring the consumption of the starting material by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the product, Z-Dab-OH, is isolated through standard work-up procedures which may include extraction and crystallization.

Step 2: Boc Protection of the γ-Amino Group

-

Dissolve the Z-Dab-OH obtained in the previous step in a mixture of acetone and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Maintain the reaction mixture under appropriate conditions (e.g., controlled temperature and pH) to facilitate the selective protection of the γ-amino group.

-

After the reaction is complete, this compound is isolated and purified, typically by crystallization.

References

Role of Z and Boc protecting groups in peptide synthesis

An In-depth Technical Guide on the Role of Z and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two of the most historically significant and foundational Nα-amino protecting groups in peptide synthesis: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group. Understanding their chemistry, application, and strategic use is crucial for the rational design and successful execution of peptide synthesis, a cornerstone of modern drug discovery and development.

The stepwise formation of a peptide bond between two amino acids requires the selective protection of the Nα-amino group of one amino acid and the Cα-carboxyl group of the other. This strategy prevents self-polymerization and ensures the formation of the desired peptide sequence. The choice of the Nα-protecting group is critical as it must be stable during the coupling reaction but readily and selectively removable under conditions that do not cleave the newly formed peptide bond or other protecting groups on the amino acid side chains.

The Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first widely used Nα-protecting group and revolutionized peptide chemistry.

Protection Reaction: The Z group is typically introduced by reacting the amino acid with benzyl chloroformate in the presence of a base, such as sodium hydroxide or sodium carbonate, in a Schotten-Baumann reaction.

Deprotection Mechanisms: A key feature of the Z group is its susceptibility to cleavage by catalytic hydrogenation (hydrogenolysis), a mild condition that generally does not affect other protecting groups. Alternatively, it can be removed by strong acids such as HBr in acetic acid.

The tert-Butyloxycarbonyl (Boc) Group

Developed by R.B. Merrifield for solid-phase peptide synthesis (SPPS), the Boc group became the cornerstone of this revolutionary technique. Its acid-labile nature allows for an orthogonal protection strategy when combined with acid-stable side-chain protecting groups.

Protection Reaction: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or in an aqueous basic solution.

Deprotection Mechanism: The Boc group is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), typically in dichloromethane (DCM). The mechanism involves the formation of a stable tert-butyl cation.

Comparative Analysis of Z and Boc Groups

The choice between Z and Boc protecting groups depends on the overall synthetic strategy, particularly whether the synthesis is performed in solution or on a solid support.

| Feature | Benzyloxycarbonyl (Z) Group | tert-Butyloxycarbonyl (Boc) Group |

| Protecting Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate (Boc anhydride) |

| Protection Conditions | Aqueous base (e.g., NaOH, Na2CO3) | Organic base (e.g., TEA) or aqueous base |

| Primary Deprotection | Catalytic Hydrogenation (H2, Pd/C) | Moderate Acid (e.g., Trifluoroacetic Acid) |

| Alternative Deprotection | Strong Acid (HBr in Acetic Acid) | - |

| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (Boc-SPPS) |

| Stability | Stable to moderate acids and bases. | Stable to catalytic hydrogenation and bases. |

| Orthogonality | Orthogonal to Boc and Fmoc groups. | Orthogonal to Z and Fmoc groups. |

Experimental Protocols

Nα-Boc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

Dioxane

-

Water

-

1 M Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing 1 M NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add the Boc anhydride to the solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature to cleave the Boc group.

-

Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIPEA in DCM.

-

Wash the resin again with DCM to remove excess DIPEA and prepare for the next coupling step.

Logical and Experimental Workflows

Caption: General workflow of peptide synthesis highlighting the key stages of protection, activation, coupling, and deprotection.

Caption: Comparison of the chemical deprotection mechanisms for the Boc and Z protecting groups.

Conclusion

Both the Z and Boc protecting groups have played pivotal roles in the advancement of peptide synthesis. While the Z group was instrumental in the early development of solution-phase synthesis, the acid-labile Boc group, in conjunction with solid-phase techniques, enabled the routine synthesis of long peptides and small proteins. The principles of their orthogonal chemistries continue to influence the design of modern, more sophisticated protecting group strategies in contemporary drug development and chemical biology. A thorough understanding of their respective strengths and limitations is essential for any scientist working in the field of peptide chemistry.

Solubility Profile of Z-Dab(Boc)-OH: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids like Z-Dab(Boc)-OH is critical for successful peptide synthesis and process development. This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents, based on its structural characteristics and the general principles of protected amino acid solubility. While specific quantitative solubility data is not extensively available in public literature, this guide offers a qualitative assessment and a detailed experimental protocol for determining its solubility in the laboratory setting.

This compound, with the chemical formula C₁₇H₂₄N₂O₆ and a molecular weight of 352.38, is a protected amino acid derivative commonly used in peptide synthesis.[1] Its structure includes a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group, both of which are hydrophobic protecting groups. These are attached to a diaminobutanoic acid backbone, which also contains a polar carboxylic acid group. This combination of hydrophobic and polar moieties dictates its solubility behavior in different organic solvents.

Predicted Solubility in Organic Solvents

The presence of the bulky and nonpolar Z and Boc groups suggests that this compound will generally be soluble in organic solvents, particularly those that can engage in hydrogen bonding and have a moderate to high polarity. Boc-protected amino acids are typically soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] For more challenging compounds, Dimethyl sulfoxide (DMSO) is often an effective solvent.[2] The solubility is significantly influenced by the amino acid's side chain; in this case, the protected diamino functionality.[2]

Based on these principles, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The amide structure of DMF can effectively solvate the peptide backbone and the protecting groups. |

| Dimethyl sulfoxide (DMSO) | High | A strong hydrogen bond acceptor, capable of dissolving a wide range of organic molecules, including those with low solubility.[2] | |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, it is a good solvent for peptide synthesis.[2] | |

| Acetonitrile (ACN) | Moderate | Less polar than DMF and DMSO, may have some limitations in solvating the entire molecule. | |

| Polar Protic | Methanol (MeOH) | Moderate to Low | The hydroxyl group can interact with the carboxylic acid, but the hydrophobic protecting groups may limit solubility. |

| Ethanol (EtOH) | Moderate to Low | Similar to methanol, but its slightly lower polarity may further reduce solubility. | |

| Water | Low | The large hydrophobic protecting groups (Z and Boc) will likely make it poorly soluble in water. | |

| Nonpolar | Dichloromethane (DCM) | Moderate | Often used in SPPS, it can solvate the protected amino acid, though solubility might not be as high as in polar aprotic solvents.[2] |

| Tetrahydrofuran (THF) | Moderate to Low | Its cyclic ether structure can offer some solvation, but it is generally less effective for polar molecules. | |

| Toluene | Low | As a nonpolar aromatic solvent, it is unlikely to effectively solvate the polar carboxylic acid group. | |

| Hexane | Very Low | A nonpolar aliphatic solvent, not expected to be a suitable solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Logical workflow for the experimental determination of this compound solubility.

By following this guide, researchers can gain a better understanding of the solubility characteristics of this compound and develop robust experimental procedures for its use in their research and development activities.

References

A Deep Dive into the Stereochemistry of Z-L-Dab(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Z-L-Dab(Boc)-OH, also known as (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid. This chiral building block is a crucial component in the synthesis of complex peptides and pharmaceutical agents, where precise stereochemical control is paramount for biological activity and safety.

Core Stereochemical Configuration

The designation "L" in Z-L-Dab(Boc)-OH signifies the stereochemical configuration at the alpha-carbon (Cα), the chiral center bearing the carboxyl and amino groups. This corresponds to an (S) configuration according to the Cahn-Ingold-Prelog priority rules. The structural integrity of this chiral center is fundamental to the molecule's role in peptide synthesis, as the stereochemistry of amino acid residues dictates the three-dimensional structure and function of the resulting peptide.

The full IUPAC name, (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid, unequivocally confirms the (S)-configuration at the alpha-carbon.

Physicochemical and Stereochemical Data

While specific experimental data for Z-L-Dab(Boc)-OH is not widely available in the public domain, data from closely related analogues provide valuable insights into its expected properties.

| Property | Description | Value/Expected Value | Citation |

| Molecular Formula | The elemental composition of the molecule. | C₁₇H₂₄N₂O₆ | |

| CAS Number | A unique identifier for the chemical substance. | 49855-91-6 | |

| Optical Rotation | The extent to which the molecule rotates plane-polarized light. While the exact value for Z-L-Dab(Boc)-OH is not published, data for analogous compounds with the same L-configuration at the alpha-carbon strongly suggest a negative specific rotation. For instance, Fmoc-L-Dab(Boc)-OH exhibits a specific rotation of [α]D20 = -15 ± 2º (c=1 in DMF). | Expected to be negative. | [1] |

Synthesis and Stereochemical Control

The synthesis of Z-L-Dab(Boc)-OH typically starts from a readily available chiral precursor, L-glutamine, ensuring the retention of the desired stereochemistry at the alpha-carbon. A common synthetic strategy involves a Hofmann rearrangement of the corresponding protected L-glutamine derivative.

A plausible synthetic pathway is outlined below. The critical step for stereochemical integrity is the use of a starting material with the correct L-configuration, which is maintained throughout the reaction sequence.

Caption: Plausible synthetic pathway for Z-L-Dab(Boc)-OH.

Experimental Protocol: Synthesis of N-alpha-Cbz-L-2,4-diaminobutyric acid (A Key Intermediate)

A general procedure for the synthesis of the key intermediate, N-alpha-Cbz-L-2,4-diaminobutyric acid, from N-benzyloxycarbonyl-L-glutamine is as follows:

-

Dissolution: Dissolve 14 g of N-benzyloxycarbonyl-L-glutamine in a solvent mixture of 80 mL of ethyl acetate and 20 mL of tetrahydrofuran.

-

Aqueous Addition: Add 50 mL of water to the solution and cool the mixture to 0°C.

-

Reagent Addition: Slowly add 60 g of bis(trifluoroacetic acid)iodobenzene to the cooled mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: After the reaction is complete, separate the aqueous layer. Wash the organic layer three times with distilled water.

-

Extraction and Concentration: Combine all aqueous layers and concentrate them by vacuum distillation.

-

Crystallization: Stir the concentrated aqueous solution with anhydrous ethanol to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash it twice with ethanol, and dry it at 60°C to yield the final product.[2]

Stereochemical Analysis

Confirming the stereochemical purity of Z-L-Dab(Boc)-OH is critical. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the L- and D-enantiomers, resulting in different retention times. This allows for the quantification of the enantiomeric excess (e.e.).

Caption: Workflow for chiral purity analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy confirms the chemical structure, it cannot distinguish between enantiomers. However, by using chiral derivatizing agents or chiral solvating agents, it is possible to induce diastereomeric interactions that result in separate signals for the L- and D-enantiomers in the NMR spectrum. This allows for the determination of their relative proportions.

-

¹H-NMR (400 MHz, D₂O): δ(ppm) = 3.71 (t, 1H, CH), 3.36/3.30 (m, 2H, CH₂), 2.10 (m, 2H, CH₂), 1.99 (s, 3H, CH₃).[3]

-

¹³C-NMR (101 MHz, D₂O): δ(ppm) = 174.65 (COO), 174.15 (CON), 52.37 (CH), 35.38 (CH₂), 30.12 (CH₂), 21.74 (CH₃).[3]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of its atoms. While no crystal structure for Z-L-Dab(Boc)-OH has been published, the crystal structure of Nγ-acetyl-L-2,4-diaminobutyric acid has been determined to be orthorhombic with the space group P2₁2₁2₁.[3] This provides a valuable reference for the crystallographic analysis of related diaminobutyric acid derivatives.

Conclusion

The stereochemistry of Z-L-Dab(Boc)-OH is defined by the (S)-configuration at its alpha-carbon, a feature critical to its function in peptide and medicinal chemistry. While direct, comprehensive analytical data for this specific compound remains limited in publicly accessible literature, a robust understanding of its stereochemical properties can be confidently inferred from the established synthesis from L-glutamine and by analogy to closely related compounds. The analytical methods outlined in this guide provide a framework for the rigorous stereochemical characterization essential for its application in research and drug development.

References

A Technical Guide to Z-Dab(Boc)-OH: A Versatile Building Block in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH), a critical building block in modern peptide synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates its utility in creating structurally diverse and functionally complex peptides.

Core Properties and Specifications

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). Its defining feature is the orthogonal protection of its two amino groups: the α-amino group is protected by a benzyloxycarbonyl (Z) group, while the γ-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its application, allowing for the selective deprotection and modification of each amino group independently during peptide synthesis.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Formula | C17H24N2O6 | [1][2] |

| Molecular Weight | 352.38 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 198-200°C (for the dicyclohexylammonium salt) | [3] |

| Density | 1.213 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [3] |

| Purity (Assay) | ≥98.0% (by TLC) | |

| Storage Temperature | Inert atmosphere, store in freezer under -20°C | [3] |

Strategic Importance in Peptide Synthesis

The primary utility of this compound lies in its role as a versatile building block for introducing a selectively addressable primary amine into a peptide sequence. This functionality is crucial for a variety of applications in drug development and biochemical research.

Once incorporated into a peptide chain, the Boc-protected γ-amino group can be selectively deprotected under acidic conditions without affecting the Z-protected α-amino group of the N-terminal residue or other acid-labile side-chain protecting groups. This unmasked amine serves as a versatile handle for a range of chemical modifications, including:

-

Conjugation of small molecule drugs to create peptide-drug conjugates (PDCs).

-

Attachment of imaging agents or fluorescent probes for diagnostic applications.

-

Introduction of biotin or other affinity tags for purification and binding assays.

-

Formation of branched or cyclic peptides by creating a new peptide bond at the side chain.

The Dab residue itself can also mimic the side chain of arginine in certain biological interactions, making this compound a valuable tool for designing enzyme substrates and inhibitors, particularly for proteases and kinases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).

Synthesis of this compound

Step 1: Hofmann Rearrangement of N-α-Z-L-glutamine to form Z-Dab-OH

-

Suspend N-α-Z-L-glutamine in a mixed solvent system (e.g., dimethylformamide and water).

-

Add a hypervalent iodine reagent, such as iodobenzene diacetate, to the suspension at a controlled temperature (e.g., 20-30°C).

-

Allow the reaction to proceed for an extended period (e.g., 48-72 hours) with stirring.

-

Upon completion, the product, N-α-Z-L-2,4-diaminobutyric acid (Z-Dab-OH), is isolated through standard workup procedures, which may include extraction and crystallization.

Step 2: Boc Protection of the γ-Amino Group

-

Suspend the synthesized Z-Dab-OH in a mixture of acetone and water (1:1 v/v) and cool to 0-10°C.

-

Slowly add di-tert-butyl dicarbonate ((Boc)2O) (approximately 1.2 molar equivalents) to the suspension.

-

Adjust the pH of the reaction mixture to 7.5-8.0 using a dilute base solution (e.g., 0.5 N NaOH) and maintain this pH throughout the reaction.

-

Allow the reaction to proceed for several hours (e.g., 4 hours) at the controlled temperature.

-

After the reaction is complete, the final product, this compound, is isolated. This typically involves acidification of the reaction mixture followed by extraction with an organic solvent and subsequent purification by crystallization or chromatography.

-

The structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and HPLC.[4]

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: Methanol, Isopropanol

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Orthogonal Deprotection Strategy in SPPS

Caption: Orthogonal deprotection of Z and Boc groups in a peptide.

Interaction of a Dab-Containing Peptide with a Bacterial Membrane

Caption: Mechanism of action for Dab-containing antimicrobial peptides.

Conclusion

This compound is an indispensable tool for chemists and drug developers engaged in peptide research. Its orthogonal protecting groups provide the synthetic flexibility required to create complex and highly functionalized peptides. The ability to introduce a selectively modifiable amino group into a peptide backbone opens up a vast design space for the development of novel therapeutics, diagnostics, and research tools. A thorough understanding of its properties and the experimental protocols for its use is essential for leveraging its full potential in the advancement of peptide science.

References

A Technical Guide to the Purity Analysis of Z-Dab(Boc)-OH for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the essential purity analysis of N-α-Z-N-γ-Boc-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH), a critical building block in peptide synthesis and drug development. Ensuring the purity and structural integrity of this reagent is paramount for the successful synthesis of complex peptides and for obtaining reliable, reproducible research data. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation necessary for the comprehensive quality control of this compound.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The diaminobutyric acid (Dab) core provides a side-chain primary amine, which is orthogonally protected with a tert-butyloxycarbonyl (Boc) group. The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme allows for selective deprotection and modification, making it invaluable for synthesizing branched or cyclic peptides and for introducing specific functionalities into a peptide sequence.

Given its role as a fundamental building block, the presence of impurities—such as diastereomers, incompletely protected or deprotected species, or residual synthesis reagents—can lead to the formation of incorrect peptide sequences, causing significant downstream issues in research and drug development. Rigorous purity analysis is therefore not merely a quality check but a critical step in ensuring experimental success.

Physicochemical Properties and Purity Specifications

A summary of the key properties of this compound and typical purity specifications for research-grade material is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (S)-2-((Benzyloxycarbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid |

| Synonyms | Nα-Z-Nγ-Boc-L-2,4-diaminobutyric acid, Cbthis compound |

| CAS Number | 3350-13-8 (for DCHA salt); 49855-91-6 (for free acid)[1][2] |

| Molecular Formula | C₁₇H₂₄N₂O₆[1] |

| Molecular Weight | 352.38 g/mol [1][3] |

| Appearance | White to off-white powder or crystalline solid[2] |

Table 2: Typical Quality and Purity Specifications for Research-Grade this compound

| Analytical Method | Specification | Purpose |

| HPLC (Purity) | ≥97.0% | Quantifies the main component and detects related substance impurities. |

| TLC | ≥98.0% | Rapid qualitative assessment of purity and detection of non-UV active impurities.[3] |

| NMR Spectroscopy | Conforms to structure | Confirms chemical identity and structural integrity. |

| Mass Spectrometry | Conforms to molecular weight | Verifies molecular weight and elemental composition. |

| Enantiomeric Purity | ≥99.0% L-isomer | Ensures stereochemical integrity, critical for biological activity. |

| Optical Rotation | Lot-specific value | Confirms the presence of the correct enantiomer. |

Experimental Workflow for Purity Analysis

A systematic workflow is essential for the comprehensive analysis of this compound. The following diagram illustrates the logical progression from sample receipt to the final certificate of analysis, integrating key analytical techniques for a multi-faceted evaluation.

Caption: Workflow for the purity analysis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to assess the purity of this compound.

HPLC is the primary method for quantifying the purity of this compound and identifying process-related impurities. A reversed-phase method is typically employed.

-

Objective: To determine the percentage purity by area and to profile any related substance impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in 5.0 mL of acetonitrile or a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute as necessary for injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-32 min: 90% to 30% B

-

32-37 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm and 254 nm (the Z-group has a strong absorbance around 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. The purity is reported as (Area of Main Peak / Total Area of All Peaks) * 100.

NMR spectroscopy is used to confirm the chemical structure of this compound, ensuring all protecting groups and the core amino acid structure are intact.

-

Objective: To verify the chemical identity and structural integrity of the molecule.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.

-

-

Expected ¹H NMR Signals (qualitative):

-

~7.3 ppm: Aromatic protons of the Z (benzyloxycarbonyl) group.

-

~5.0 ppm: Methylene protons (-CH₂-) of the Z group.

-

~4.0 ppm: Alpha-proton (-CH-) of the diaminobutyric acid backbone.

-

~3.0 ppm: Methylene protons (-CH₂-) of the side chain.

-

~1.8-2.0 ppm: Methylene protons (-CH₂-) of the side chain.

-

~1.4 ppm: Singlet corresponding to the nine protons of the Boc (tert-butyl) group.

-

Variable shifts for the -NH and -COOH protons, which may be broad.

-

-

Data Analysis: Compare the obtained spectrum with a reference spectrum or verify that the chemical shifts, splitting patterns, and integrations of the peaks are consistent with the known structure of this compound.

Mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition.

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: Mass spectrometer, typically with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Add a trace amount of formic acid or ammonium acetate to promote ionization if necessary.

-

-

Data Acquisition:

-

Infuse the sample directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

-

Expected Results:

-

Positive Ion Mode [M+H]⁺: Expected m/z = 353.17

-

Positive Ion Mode [M+Na]⁺: Expected m/z = 375.15

-

Negative Ion Mode [M-H]⁻: Expected m/z = 351.16

-

-

Data Analysis: The observed mass-to-charge ratio (m/z) should match the calculated theoretical value for the expected ionic species, typically within a 5 ppm mass accuracy for high-resolution instruments.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing robust analytical methods and for interpreting the results. Impurities can arise from the starting materials, side reactions, or incomplete reactions during synthesis.

Table 3: Common Potential Impurities in this compound and Their Origin

| Impurity Name | Potential Origin | Typical Detection Method |

| H-Dab(Boc)-OH | Incomplete Z-protection of the alpha-amino group. | HPLC, MS |

| Z-Dab-OH | Incomplete Boc-protection of the side-chain amino group. | HPLC, MS |

| Z-Gln-OH | Unreacted starting material if synthesis starts from glutamine. | HPLC, MS |

| D-isomer of this compound | Racemization during synthesis steps. | Chiral HPLC |

| Di-Z-Dab-OH or Di-Boc-Dab-OH | Non-specific protection reactions. | HPLC, MS |

| Residual Solvents (e.g., DMF, Acetone) | Incomplete removal after reaction workup and purification. | GC, ¹H NMR |

The logical relationship between synthesis and potential impurities is a key consideration for any thorough purity analysis.

References

A Technical Guide to Z-Dab(Boc)-OH: A Key Building Block in Peptide and Peptidomimetic Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the procurement, quality assessment, and application of N-α-Z-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH), a cornerstone building block in modern peptide chemistry and drug discovery. This document details supplier specifications, comprehensive analytical protocols, and explores the role of Dab-containing peptides in modulating biological signaling pathways.

Sourcing and Quality of this compound

The quality and purity of starting materials are paramount in drug development. This compound is available from a range of specialized chemical suppliers. Researchers should carefully consider the purity specifications and available analytical data when selecting a vendor.

Prominent Suppliers and Purity Specifications

Several chemical suppliers offer this compound, each with its own quality standards and documentation. A summary of prominent suppliers and their typical purity specifications is provided in Table 1. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and identity of the purchased material.[1]

| Supplier | Purity Specification | Analytical Method(s) |

| American Elements | High purity (99% to 99.999%+) and various grades (e.g., Pharmaceutical Grade) available.[2] | Not specified, but custom specifications are available. |

| Sigma-Aldrich | ≥98.0% | Thin Layer Chromatography (TLC) |

| Ambeed | Not specified, but comprehensive analytical data (NMR, HPLC, LC-MS) is available. | NMR, HPLC, LC-MS |

| AApptec | Lot-specific, refer to Certificate of Analysis. | Not specified.[1] |

| BLD Pharm | Not specified. | Not specified.[3] |

| Chem-Impex | ≥ 99% | HPLC[4] |

| Next Peptide | Not specified. | Not specified.[5] |

| ChemPep | Not specified. | Not specified.[6] |

Table 1: Prominent Suppliers of this compound and Their Purity Specifications

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value |

| Chemical Formula | C₁₇H₂₄N₂O₆[2] |

| Molecular Weight | 352.38 g/mol [2] |

| CAS Number | 49855-91-6[2] |

| Appearance | White to off-white solid |

| Storage | Store at room temperature (long-term in solvent at -20°C or -80°C)[7] |

Table 2: Key Physicochemical Properties of this compound

Experimental Protocols for Quality Control

Rigorous quality control is essential to ensure the identity, purity, and stability of this compound. The following are detailed protocols for the most common analytical techniques used for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. A typical reversed-phase HPLC method is described below.

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm)[8]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample: this compound dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture)

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject the prepared sample solution.

-

Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.

-

Monitor the elution profile at a suitable UV wavelength, typically 220 nm or 280 nm.[8]

-

Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Objective: To verify the identity and structural integrity of this compound.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

Procedure:

-

Dissolve a small amount of this compound in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum (phasing, baseline correction, and integration).

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the presence of all expected protons in the structure of this compound. The spectrum should be consistent with the known structure of the compound.[7]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for process development and impurity profiling. A common synthetic route involves the protection of L-2,4-diaminobutyric acid. A related synthesis for a similar compound, Fmoc-Dab(Boc)-OH, provides a general framework. This process typically involves a multi-step synthesis starting from a protected glutamine derivative.[9]

A general synthetic scheme can be conceptualized as follows:

Applications in Drug Development and Signaling Pathways

This compound is a versatile building block in peptide synthesis, primarily due to the orthogonal protecting groups (Z and Boc) on its two amino functionalities. This allows for selective deprotection and modification of the side-chain amine, enabling the creation of complex peptide architectures.

Peptide Synthesis and Modification

The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[10] Its incorporation into a peptide sequence introduces a side-chain amine that can be used for various modifications, including:

-

Peptide-Drug Conjugates (PDCs): The side-chain amine serves as a convenient attachment point for cytotoxic drugs, creating targeted cancer therapies.

-

Fluorescent Labeling: Fluorophores can be attached to the side-chain for use in imaging and diagnostic applications.

-

Branched and Cyclic Peptides: The side-chain can be used to initiate the synthesis of a second peptide chain or to form a lactam bridge for cyclization, which can enhance peptide stability and activity.

Modulation of Signaling Pathways

Derivatives of 2,4-diaminobutyric acid are of significant interest in drug discovery due to their ability to mimic natural amino acids and interact with biological targets. For instance, the side chain of Dab can act as a mimic of the guanidino group of arginine, making Dab-containing peptides valuable tools for studying and inhibiting enzymes that recognize arginine, such as certain proteases and kinases involved in cellular signaling.[10]

While specific signaling pathways directly modulated by this compound-containing peptides are context-dependent and a subject of ongoing research, the incorporation of Dab can influence the peptide's interaction with receptors and enzymes. For example, amino acids and their derivatives can act as signaling molecules that modulate pathways like the ERK1/2 signaling pathway through G-protein coupled receptors.[11]

The general workflow for developing a peptide-based modulator of a signaling pathway using this compound is outlined below:

References

- 1. peptide.com [peptide.com]

- 2. americanelements.com [americanelements.com]

- 3. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3350-13-8 | this compound.DCHA | Next Peptide [nextpeptide.com]

- 6. chempep.com [chempep.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]

- 9. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 10. This compound | Boc-Protected Dab Derivative [benchchem.com]

- 11. Amino Acids as Signaling Molecules Modulating Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences represents a paradigm shift in medicinal chemistry and drug discovery. Standard peptides, composed of the 20 proteinogenic amino acids, often suffer from poor pharmacokinetic profiles, including low metabolic stability and limited cell permeability, hindering their therapeutic potential.[1][2][3] This guide provides a comprehensive overview of the strategies and methodologies for utilizing NPAAs to overcome these limitations. We will delve into the structural and functional advantages conferred by various classes of NPAAs, present detailed experimental protocols for their incorporation and analysis, and visualize key biological pathways and experimental workflows.

Introduction: The Rationale for Non-Proteinogenic Amino Acids

Peptides are highly specific and potent biological molecules, making them attractive therapeutic candidates.[4] However, their utility is often hampered by rapid degradation by proteases.[2] NPAAs, which are amino acids not naturally encoded in the genetic code, offer a robust solution to this challenge.[1] By strategically replacing proteinogenic amino acids with NPAAs, researchers can enhance proteolytic resistance, modulate receptor binding affinity and selectivity, and improve oral bioavailability.[1][3]

The diverse chemical space of NPAAs allows for fine-tuning of peptide properties. Key modifications include altering the peptide backbone, modifying side chains, and introducing conformational constraints. This guide will focus on four major classes of NPAAs: N-methylated amino acids, α,α-disubstituted amino acids, β-amino acids, and γ-amino acids.

Major Classes of Non-Proteinogenic Amino Acids and Their Impact

N-Methylated Amino Acids

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a subtle yet powerful modification.

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to enhanced cell permeability and oral bioavailability.

-

Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance binding affinity to its target.

| Peptide/Analog | Modification | Target | IC50 / Ki (nM) | Proteolytic Half-life | Reference |

| Cyclosporin A | Multiple N-methylations | Calcineurin | ~6 | > 24 hours | [1] |

| L-selectin Ligand 1 | No N-methylation | L-selectin | 1.8 | < 1 hour | |

| L-selectin Ligand 2 | N-methylation at Gly | L-selectin | 0.9 | > 24 hours |

α,α-Disubstituted Amino Acids

In α,α-disubstituted amino acids, the α-hydrogen is replaced by an alkyl group, introducing significant conformational constraints.

-

Induction of Helical Structures: These amino acids strongly promote the formation of helical secondary structures, which can be crucial for mimicking the binding epitopes of natural peptides.

-

Protease Resistance: The substituted α-carbon provides a steric shield against proteolytic enzymes.

| Peptide/Analog | Modification | Target | Binding Affinity (Kd, nM) | Proteolytic Stability | Reference |

| p53-HDM2 inhibitor | No modification | HDM2 | 3.4 | Low | |

| p53-HDM2 inhibitor | Aib substitution | HDM2 | 0.8 | High |

β-Amino Acids

β-amino acids contain an additional carbon atom in their backbone compared to α-amino acids. This seemingly small change has profound effects on the peptide's structure and function.

-

Novel Secondary Structures: Peptides composed of β-amino acids, known as β-peptides, can fold into unique and stable helical and sheet-like structures not observed in α-peptides.[5]

-

Exceptional Proteolytic Stability: The altered backbone geometry makes β-peptides highly resistant to degradation by proteases that recognize α-peptide bonds.[6]

-

Modulation of Bioactivity: The distinct spatial arrangement of side chains in β-peptides can lead to novel biological activities or improved selectivity for specific receptor subtypes.[5][7]

| Peptide/Analog | Modification | Target | IC50 / Ki (nM) | Proteolytic Stability | Reference |

| Anginex | α-amino acids | Endothelial cells | ~1000 | Moderate | [5] |

| Anginex Analog | β³-amino acid substitutions | Endothelial cells | ~1500 | High | [5] |

| Bim BH3 domain | α-amino acids | Bcl-xL | < 0.7 | Low | [8] |

| Bim BH3 α/β-peptide | β³-amino acid substitutions | Bcl-xL | 190 | High | [8] |

γ-Amino Acids

γ-amino acids further extend the peptide backbone with two additional carbon atoms, opening up new possibilities for conformational design.

-

Expanded Structural Diversity: γ-peptides can adopt unique helical and turn structures, further expanding the repertoire of accessible peptide conformations.

-

Enhanced Stability and Bioavailability: The elongated backbone contributes to increased proteolytic resistance and can improve pharmacokinetic properties.[9]

| Peptide/Analog | Modification | Target | Binding Affinity | Proteolytic Stability | Reference |

| c(RGDyK) | α-amino acids | Integrin αvβ3 | High | Moderate | [9] |

| FITC-γ-AA11 | γ-amino acids | Integrin αvβ3 | Similar to c(RGDyK) | High | [9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides with NPAAs

Fmoc-based SPPS is the most common method for synthesizing peptides containing NPAAs.[10][11] The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[12][13]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4][14]

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIEA; 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin and treat it with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

N-Methylated Amino Acids: Coupling onto an N-methylated residue is sterically hindered. Use of stronger coupling reagents like HATU or microwave-assisted coupling is recommended.[15]

-

β- and γ-Amino Acids: Coupling of these amino acids can be slower. Extended coupling times or double coupling may be necessary.

-

α,α-Disubstituted Amino Acids: These are sterically bulky. Stronger coupling reagents and longer reaction times are often required.

Proteolytic Stability Assay

This assay measures the degradation of a peptide in the presence of proteases over time.[16][17]

-

Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

-

Incubation: Incubate the peptide at a final concentration of ~30-100 µM with a protease source (e.g., human serum, plasma, or a specific enzyme like trypsin) at 37°C.[16][18]

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

-

Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁₂) of the peptide.

Conformational Analysis

CD spectroscopy is a rapid and effective method for determining the secondary structure of peptides in solution.

-

Sample Preparation: Prepare a solution of the peptide (0.1-1 mg/mL) in a suitable solvent (e.g., phosphate buffer, trifluoroethanol).[12]

-

Spectra Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a CD spectropolarimeter.

-

Data Analysis: The resulting spectrum can be analyzed to identify characteristic secondary structures:

Visualization of Pathways and Workflows

Somatostatin Receptor Signaling Pathway

Somatostatin analogs are a class of peptide therapeutics that often incorporate NPAAs to enhance their stability and efficacy. They act by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The following diagram illustrates the downstream signaling cascade upon activation of SSTRs.[15][19][20]

Experimental Workflow for Peptide Design and Optimization

The development of a peptide therapeutic containing NPAAs is an iterative process involving design, synthesis, and evaluation.[21][22][23]

Conclusion

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. By leveraging the vast chemical diversity of NPAAs, researchers can systematically address the inherent limitations of natural peptides, leading to the development of more stable, potent, and bioavailable therapeutics. This guide has provided a foundational understanding of the major classes of NPAAs, detailed experimental protocols for their use, and visual representations of their biological context and the workflow for their development. As our understanding of the interplay between peptide structure and function continues to grow, the strategic application of NPAAs will undoubtedly pave the way for the next generation of peptide-based medicines.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]